This compound falls under the category of carboxamides, specifically those containing a furan moiety and a nitro group. It is classified as a STING inhibitor, which plays a crucial role in the innate immune response. The presence of the butylphenyl group enhances its lipophilicity, potentially improving its bioavailability and efficacy.
The synthesis of N-(4-butylphenyl)-5-nitro-2-furancarboxamide can be approached through several methods, typically involving the coupling of a nitrophenol derivative with a furan-2-carboxylic acid derivative. A common synthetic route includes:
Technical Parameters:
The molecular structure of N-(4-butylphenyl)-5-nitro-2-furancarboxamide can be described as follows:
The compound's structure can be represented by its SMILES notation: CCCCC1=CC=C(NC(C2=CC=C([N+]([O-])=O)O2)=O)C=C1
, which indicates the connectivity and arrangement of atoms within the molecule.
N-(4-butylphenyl)-5-nitro-2-furancarboxamide participates in various chemical reactions due to its functional groups:
As a STING inhibitor, N-(4-butylphenyl)-5-nitro-2-furancarboxamide modulates immune responses by interfering with the STING signaling pathway.
Studies indicate that compounds like N-(4-butylphenyl)-5-nitro-2-furancarboxamide show significant inhibition in cellular assays involving STING activation, suggesting potential therapeutic benefits in treating autoimmune diseases and chronic inflammation.
N-(4-butylphenyl)-5-nitro-2-furancarboxamide exhibits several notable physical and chemical properties:
These properties suggest that the compound is stable under standard conditions but may require careful handling due to its potential reactivity.
N-(4-butylphenyl)-5-nitro-2-furancarboxamide has several scientific applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2